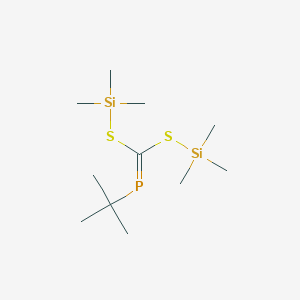
tert-Butyl(2,2,6,6-tetramethyl-3,5-dithia-2,6-disilaheptan-4-ylidene)phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl(2,2,6,6-tetramethyl-3,5-dithia-2,6-disilaheptan-4-ylidene)phosphane is a complex organophosphorus compound It is characterized by its unique structure, which includes a phosphane group bonded to a tert-butyl group and a heptane backbone with multiple substituents
Méthodes De Préparation
The synthesis of tert-Butyl(2,2,6,6-tetramethyl-3,5-dithia-2,6-disilaheptan-4-ylidene)phosphane typically involves multiple steps. One common method includes the reaction of tert-butylphosphine with a suitable precursor that contains the heptane backbone. The reaction conditions often require the use of inert atmospheres, such as nitrogen or argon, to prevent oxidation. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
tert-Butyl(2,2,6,6-tetramethyl-3,5-dithia-2,6-disilaheptan-4-ylidene)phosphane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The phosphane group can participate in substitution reactions, where it is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
tert-Butyl(2,2,6,6-tetramethyl-3,5-dithia-2,6-disilaheptan-4-ylidene)phosphane has several scientific research applications:
Catalysis: It is used as a ligand in various catalytic processes, including hydroformylation and hydrogenation reactions.
Material Science: This compound is explored for its potential in creating novel materials with unique properties.
Biology and Medicine: Research is ongoing to investigate its potential biological activities and therapeutic applications.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of tert-Butyl(2,2,6,6-tetramethyl-3,5-dithia-2,6-disilaheptan-4-ylidene)phosphane involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal center.
Comparaison Avec Des Composés Similaires
tert-Butyl(2,2,6,6-tetramethyl-3,5-dithia-2,6-disilaheptan-4-ylidene)phosphane is unique due to its specific structure and substituents. Similar compounds include:
tert-Butylphosphine: A simpler phosphine with a tert-butyl group.
Tetramethylsilane: A compound with a similar silicon-containing backbone.
Dithiane derivatives: Compounds with sulfur-containing rings. The uniqueness of this compound lies in its combination of these structural features, which imparts specific reactivity and properties.
Propriétés
Numéro CAS |
95791-72-3 |
|---|---|
Formule moléculaire |
C11H27PS2Si2 |
Poids moléculaire |
310.6 g/mol |
Nom IUPAC |
bis(trimethylsilylsulfanyl)methylidene-tert-butylphosphane |
InChI |
InChI=1S/C11H27PS2Si2/c1-11(2,3)12-10(13-15(4,5)6)14-16(7,8)9/h1-9H3 |
Clé InChI |
GGFQOASAHPOALA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)P=C(S[Si](C)(C)C)S[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Diethyl [3-(chloromethoxy)propyl]phosphonate](/img/structure/B14335433.png)
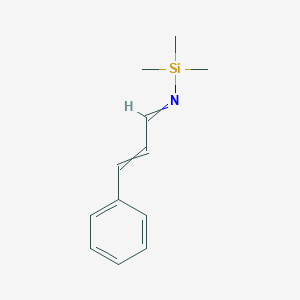


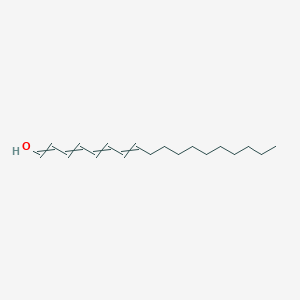

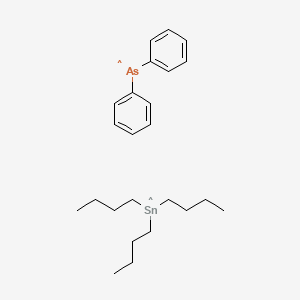
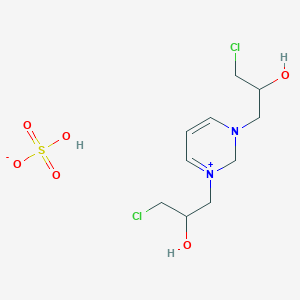
![2,3,7,8-Tetrabromobicyclo[4.1.1]oct-3-ene](/img/structure/B14335469.png)



![2-Phenyl-10'H-spiro[cyclopropane-1,9'-thioxanthene]-10',10'-dione](/img/structure/B14335519.png)
